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molecular formula C7H12O2 B8609627 3-(Hydroxymethyl)-4-methylpent-4-en-2-one CAS No. 61345-91-3

3-(Hydroxymethyl)-4-methylpent-4-en-2-one

Cat. No. B8609627
M. Wt: 128.17 g/mol
InChI Key: GRSVJLFQCOOFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04069257

Procedure details

The reaction is carried out at temperatures between 20° and 130° C. The reaction time is, for example, 3 hours at 30° C and a few minutes at 100° C. Advantageously, the mesityl oxide and catalyst are initially introduced and formaldehyde is metered in. The 2-methyl-3-hydroxymethyl-pent-1-en-4-one can be isolated from the reaction mixture by, for example, distillation, advantageously after neutralising the basic catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH:4]=[C:5]([CH3:7])[CH3:6])[CH3:3].[CH2:8]=[O:9]>>[CH3:6][C:5]([CH:4]([CH2:8][OH:9])[C:2](=[O:1])[CH3:3])=[CH2:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C)C=C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out at temperatures between 20° and 130° C
CUSTOM
Type
CUSTOM
Details
is, for example, 3 hours at 30° C and a few minutes at 100° C
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
CC(=C)C(C(C)=O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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